3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one is a novel compound that has recently been the subject of much scientific research. It is a heterocyclic compound with a thiazole ring system, and is a derivative of the benzothieno[2,3-f]thiazole family. Due to its unique structure, 3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one has a wide range of potential applications in both in vivo and in vitro studies.
Wissenschaftliche Forschungsanwendungen
Protein Kinase D (PKD) Inhibition
“kb NB 142-70” is a selective inhibitor of protein kinase D (PKD) with IC 50 values of 28.3, 58.7, and 53.2 nM for PKD1, 2, and 3, respectively . PKD mediates diverse biological responses including cell growth and survival , making “kb NB 142-70” a potential therapeutic agent.
Prostate Cancer Cell Migration and Invasion Inhibition
“kb NB 142-70” has been shown to inhibit prostate cancer cell migration and invasion . This suggests its potential use in the treatment of prostate cancer.
Wound Healing Reduction
In vitro studies have demonstrated that “kb NB 142-70” reduces wound healing . This could be beneficial in preventing the spread of cancer cells.
Cytotoxic Effects
“kb NB 142-70” displays prominent cytotoxic effects . This means it can kill cells, which is a desirable property for a potential cancer drug.
Anti-proliferative Effects
“kb NB 142-70” has anti-proliferative effects . It can prevent or decrease the rate at which cancer cells grow and divide, further enhancing its potential as a cancer treatment.
Pharmacokinetics and Metabolism
Studies have been conducted on the pharmacokinetics, tissue distribution, and metabolism of “kb NB 142-70” in mice bearing human cancer xenografts . Understanding these properties is crucial for the development of “kb NB 142-70” as a therapeutic agent.
Wirkmechanismus
Target of Action
kb NB 142-70, also known as 3,4-Dihydro-9-hydroxy-1benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one, is a potent inhibitor of Protein Kinase D (PKD) . The primary targets of this compound are the PKD isoforms PKD1, PKD2, and PKD3 . These kinases play crucial roles in various cellular processes, including cell migration, proliferation, and survival .
Mode of Action
kb NB 142-70 interacts with its targets (PKD1, PKD2, and PKD3) by binding to them, thereby inhibiting their activity . The IC50 values for PKD1, PKD2, and PKD3 are 28.3 nM, 58.7 nM, and 53.2 nM respectively . This interaction results in a decrease in the phosphorylation of PKD1 at Ser916 .
Biochemical Pathways
The inhibition of PKD by kb NB 142-70 affects several biochemical pathways. One significant pathway is the PI3K/Akt signaling pathway . PKD1 mediates negative feedback of PI3K/Akt activation in response to G protein-coupled receptors . Therefore, the inhibition of PKD1 by kb NB 142-70 potentiates Akt phosphorylation at Thr308 and Ser473 .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies
Result of Action
The inhibition of PKD by kb NB 142-70 has several molecular and cellular effects. It inhibits prostate cancer cell migration and invasion and reduces wound healing in vitro . Furthermore, it displays prominent cytotoxic and anti-proliferative effects .
Eigenschaften
IUPAC Name |
9-hydroxy-3,4-dihydro-2H-[1]benzothiolo[2,3-f][1,4]thiazepin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c13-6-1-2-8-7(5-6)9-10(16-8)11(14)12-3-4-15-9/h1-2,5,13H,3-4H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUAGGSHTKPOHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C(=O)N1)SC3=C2C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669824 |
Source
|
Record name | 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one | |
CAS RN |
1233533-04-4 |
Source
|
Record name | 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.